Pentamethyldisiloxane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFPAQLGOOCNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883673 | |
| Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1438-82-0 | |
| Record name | Pentamethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001438820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, 1,1,1,3,3-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pentamethyldisiloxane and Its Derivatives
Established Synthetic Pathways for Pentamethyldisiloxane
The industrial and laboratory-scale production of this compound relies on several well-established synthetic routes. These methods are chosen based on factors such as precursor availability, desired purity, and scalability.
The Grignard reaction provides a versatile method for forming carbon-silicon bonds, which is fundamental in organosilicon chemistry. organic-chemistry.org This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a suitable silicon-containing precursor. organic-chemistry.org In the context of this compound synthesis, a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is typically reacted with a molecule containing a silicon-hydrogen (Si-H) bond.
One approach involves the reaction of an organohydrogen polysiloxane with a methyl Grignard reagent in a dialkyl ether solvent, followed by hydrolysis. google.com For instance, reacting 1,3,5,7-tetramethylcyclotetrasiloxane with methylmagnesium iodide in diethyl ether, followed by a water or dilute acid workup, cleaves the siloxane ring and methylates the silicon atoms, ultimately yielding the target disiloxane. google.com The reaction can be controlled by temperature, typically kept below 30°C during the hydrolysis step. google.com
Table 1: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Solvent | Key Step | Yield |
|---|---|---|---|---|
| 1,3,5,7-tetramethylcyclotetrasiloxane | Methylmagnesium iodide | Diethyl ether | Hydrolysis | 69% |
This table summarizes typical conditions and outcomes for the Grignard-based synthesis of this compound.
Co-hydrolysis followed by condensation is a primary industrial method for producing linear and cyclic siloxanes. google.com This process involves the reaction of chlorosilane precursors with water. unizin.org For this compound, the synthesis typically starts with the co-hydrolysis of trimethylchlorosilane ((CH₃)₃SiCl) and dimethylchlorosilane ((CH₃)₂HSiCl).
The reaction proceeds in two main stages. First, the chlorosilanes are hydrolyzed to their corresponding silanols: trimethylsilanol (B90980) ((CH₃)₃SiOH) and dimethylsilanol ((CH₃)₂Si(OH)H). The subsequent condensation reaction, which can be acid- or base-catalyzed, involves the elimination of a water molecule between a trimethylsilanol and a dimethylsilanol molecule to form the stable Si-O-Si linkage of this compound. unizin.org Controlling the stoichiometry of the chlorosilane precursors is crucial for maximizing the yield of the desired product over other polysiloxanes. The process can be autocatalytic in nature, offering a pathway for catalyst-free synthesis. researchgate.net
Table 2: Hydrolysis and Condensation Reaction Parameters
| Precursor 1 | Precursor 2 | Key Intermediate 1 | Key Intermediate 2 | Product |
|---|
This table outlines the precursors and key intermediates in the hydrolysis/condensation synthesis pathway.
A more direct route to this compound involves the reaction of a pre-formed silanolate salt with a chlorosilane. Specifically, potassium trimethylsilanolate ((CH₃)₃SiOK) is reacted with dimethylchlorosilane ((CH₃)₂HSiCl). sigmaaldrich.com In this nucleophilic substitution reaction, the trimethylsilanolate anion acts as the nucleophile, attacking the silicon atom of dimethylchlorosilane and displacing the chloride ion.
This method offers high selectivity, as the reaction directly forms the desired siloxane bond without the intermediate hydrolysis steps that can lead to side products. The primary by-product is potassium chloride (KCl), which precipitates from the reaction mixture and can be easily removed by filtration. The reaction is typically carried out in an inert solvent. The use of potassium trimethylsilanolate is also noted in various other chemical transformations, such as the conversion of esters to carboxylic acids. sigmaaldrich.com
Hydrolysis and Condensation Reactions in this compound Synthesis
Synthesis of Functionalized this compound Derivatives
Functionalized derivatives of this compound are valuable monomers for creating specialized silicone polymers. These derivatives contain a reactive group that allows for further polymerization or grafting.
1-Ethenyl-1,1,3,3,3-pentamethyldisiloxane, also known as vinylthis compound, is an important intermediate in silicone chemistry. ontosight.ai Its vinyl group enables crosslinking and polymerization through addition reactions like hydrosilylation. ontosight.ai
One common synthetic method is the hydrosilylation reaction, which involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. However, a more direct synthesis involves the controlled hydrolysis of vinyl- and methyl-substituted chlorosilanes. A specific laboratory preparation involves the dropwise addition of deionized water to a mixture of vinyldimethylchlorosilane and trimethylchlorosilane at 0 °C. After the initial reaction, the mixture is stirred, and anhydrous sodium carbonate is added to neutralize the hydrochloric acid formed. The product is then isolated by fractional distillation.
Table 3: Synthesis of 1-Ethenyl-1,1,3,3,3-pentamethyldisiloxane
| Reactant 1 | Reactant 2 | Reagent | Temperature | Product |
|---|
This table details a laboratory procedure for synthesizing the vinyl-functionalized disiloxane.
(3-Methacryloxypropyl)this compound (SiMA) is a functional monomer used in applications such as the production of silicone hydrogel contact lenses. figshare.comgoogle.com.na Its synthesis involves attaching a methacryloxypropyl group to the this compound backbone.
A synthetic approach for preparing this monomer can be achieved through the hydrosilylation of allyl methacrylate (B99206) with this compound. This reaction involves the addition of the Si-H bond of this compound across the allyl double bond of allyl methacrylate, typically catalyzed by a platinum complex. This method selectively functionalizes the allyl group while leaving the methacrylate group intact for subsequent polymerization reactions. The resulting monomer, SiMA, can then be polymerized using techniques like group-transfer polymerization (GTP) to create block copolymers. figshare.comacs.org
Synthesis of 1,1,1,3,3-Pentamethyl-3-acetoxydisiloxane
A quantitative yield of 1,1,1,3,3-pentamethyl-3-acetoxydisiloxane can be achieved through a straightforward synthesis process. prepchem.com The method involves heating a mixture of 14.8 grams of 1,1,1,3,3-pentamethyldisiloxane and 10.0 grams of allyl acetate. prepchem.com This reaction is catalyzed by 0.01 grams of palladium supported on activated charcoal and is heated to boiling under reflux at approximately 105°C for four hours. prepchem.com
Cobalt-Catalyzed Synthesis of Unsymmetric Disiloxanes from this compound
The synthesis of unsymmetrical disiloxanes can be achieved through cobalt-catalyzed methods. While specific details on the direct use of this compound in cobalt-catalyzed synthesis of unsymmetric disiloxanes are not extensively detailed in the provided search results, the literature points to the broad utility of cobalt complexes in various catalytic reactions. For instance, cobalt catalysts are effective in the hydroaminocarbonylation of alkenes, demonstrating their versatility in forming new chemical bonds under mild conditions. nih.gov Additionally, cobalt catalysts have been successfully employed in the stereoselective allylation of functionalized diarylzinc reagents, showcasing their utility in cross-coupling reactions. organic-chemistry.org These examples highlight the potential for developing cobalt-catalyzed methodologies for the synthesis of unsymmetrical disiloxanes using starting materials like this compound.
Advanced Synthetic Strategies and Catalysis in this compound Chemistry
Palladium-Catalyzed Cyclization/Hydrosilylation with this compound
This compound serves as a reagent in the palladium-catalyzed cyclization/hydrosilylation of functionalized dienes, leading to the formation of silylated carbocycles. nih.govacs.org This reaction proceeds with good yield and stereoselectivity. nih.govacs.org The catalytic system typically involves a 1:1 mixture of a palladium complex, such as (N-N)Pd(Me)Cl where N-N can be 1,10-phenanthroline (B135089) or (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline, and NaBAr₄. nih.govacs.org The resulting silylated carbocycles can be subsequently oxidized to the corresponding alcohols in high yield with retention of stereochemistry using reagents like potassium fluoride (B91410) and peracetic acid. nih.govacs.org
Table 1: Examples of Palladium-Catalyzed Cyclization/Hydrosilylation of Dienes with this compound amazonaws.com
| Diene | Product | Yield (%) |
| trans-1,1-Dicarbobenzoxy-3-(1,1,2,2,2-pentamethyldisiloxyl)methyl- 4-methylcyclopentane | Corresponding silylated carbocycle | 98 (pure) |
| trans-1,1-Bis(methoxymethyl)-3-(1,1,2,2,2- pentamethyldisiloxyl)methyl-4-methylcyclopentane | Corresponding silylated carbocycle | 94 (pure) |
| trans-1,1-Bis(benzoxymethyl)-3-(1,1,2,2,2- pentamethyldisiloxyl)methyl-4-methylcyclopentane | Corresponding silylated carbocycle | 95 (pure) |
Pentamethylcyclopentadienylsilicon(II) Cation as a Non-Metallic Catalyst for Hydrosilylation Involving this compound
The pentamethylcyclopentadienylsilicon(II) cation (CpSi⁺) has emerged as a highly efficient non-metallic catalyst for hydrosilylation reactions. researchgate.netacs.org This cationic silicon compound can catalyze the hydrosilylation of olefins at very low catalyst loadings, often below 0.01 mol%. researchgate.netacs.org Its catalytic activity is comparable to that of industrially used platinum catalysts. researchgate.net CpSi⁺ is also effective in promoting the Piers-Rubinsztajn reaction, which involves the coupling of hydrosilanes and alkoxysilanes. researchgate.netacs.org The mechanism is believed to be cationic in nature. acs.org While direct examples with this compound are not explicitly detailed, the high activity of this catalyst in related hydrosilylation and redistribution reactions suggests its potential applicability. researchgate.netmdpi.com
Dimethyltitanocene Catalysis in Redistribution Reactions of this compound
Dimethyltitanocene has been identified as an excellent catalyst for the redistribution reactions of siloxyhydrosilanes, including this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com This catalytic process involves the redistribution of substituents on the silicon atoms. cdnsciencepub.comresearchgate.netacs.org The proposed mechanism for these reactions involves titanium hydride (TiH) mediated displacements. cdnsciencepub.comresearchgate.netacs.org Specifically, a mechanism involving Ti(III) has been suggested to fit the experimental observations. cdnsciencepub.comresearchgate.net This catalytic redistribution is an important transformation in organosilicon chemistry. cdnsciencepub.comresearchgate.net
Reaction Mechanisms and Reactivity of Pentamethyldisiloxane
Hydrosilylation Reactions of Pentamethyldisiloxane
Hydrosilylation involves the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This process is a cornerstone of organosilicon chemistry, enabling the formation of carbon-silicon bonds and the synthesis of functionalized silanes. researchgate.net
The hydrosilylation of unsaturated carbon-carbon bonds is typically catalyzed by transition metal complexes, with platinum-based catalysts being highly efficient. acs.orgtripod.com A widely accepted mechanism for this reaction is the Chalk-Harrod mechanism. tripod.comrsc.org This mechanism involves the following key steps:
Oxidative Addition: The catalyst, often a platinum(0) complex, reacts with the Si-H bond of this compound in an oxidative addition step. This forms a platinum(II) hydride-silyl complex.
Olefin Coordination: The unsaturated carbon-carbon bond of the substrate coordinates to the platinum center.
Insertion: The coordinated olefin inserts into the platinum-hydrogen bond. This step can proceed in two ways, leading to either a Markovnikov or anti-Markovnikov product. In the context of palladium-catalyzed hydrosilylation of styrene (B11656) derivatives, the formation of stable benzylpalladium intermediates explains the high regioselectivity observed. epfl.ch
Reductive Elimination: The final step is the reductive elimination of the resulting alkyl-silyl-platinum complex, which regenerates the platinum(0) catalyst and yields the organosilicon product.
Recent theoretical studies on ruthenium-thiolate catalyzed hydrosilylation of imines and ketones have provided further insights into the mechanistic pathways, including the double hydride (DH) mechanism and an alternative Chalk-Harrod (aCH) mechanism. nih.gov
This compound has been effectively used in palladium-catalyzed cyclization/hydrosilylation of functionalized dienes, yielding silylated carbocycles with good yield and high stereoselectivity. nih.govacs.org For instance, the reaction of dimethyl diallylmalonate with excess this compound, catalyzed by a palladium phenanthroline complex, produces the corresponding silylated carbocycle with high diastereoselectivity. acs.org
The stereochemical outcome of these reactions is influenced by the nature of the catalyst and the substrate. The use of chiral ligands, such as (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline, in conjunction with a palladium precursor, can induce high levels of enantioselectivity in the cyclization/hydrosilylation process. nih.govacs.org Mechanistic studies suggest that these reactions proceed through intramolecular carbometalation of an alkyl olefin chelate complex. researchgate.net The resulting silylated carbocycles can be subsequently oxidized to the corresponding alcohols with retention of stereochemistry. nih.govacs.org
Table 1: Palladium-Catalyzed Cyclization/Hydrosilylation of Dienes with this compound acs.org
| Diene Substrate | Catalyst System | Product | Yield (%) | Diastereomeric Excess (%) |
| Dimethyl diallylmalonate | (phen)Pd(Me)Cl / NaBAr4 | Silylated cyclopentane | 98 | 96 |
| N-Tosyl diallylamine | (phen)Pd(Me)Cl / NaBAr4 | Silylated pyrrolidine | - | - |
| Diallyl ether | (phen)Pd(Me)Cl / NaBAr4 | Silylated tetrahydrofuran (B95107) | - | - |
Note: Further details on specific yields and selectivities for all substrates can be found in the cited literature.
The reactivity of this compound in hydrosilylation reactions is often compared to that of other silanes, particularly tetramethyldisiloxane (TMDS). TMDS, having two Si-H bonds, sometimes exhibits enhanced reactivity, a phenomenon referred to as the "dual Si-H effect". acs.org In certain reductions, this compound shows reduced reactivity compared to TMDS. acs.org For example, in the gold-catalyzed reduction of 4-methylbenzaldehyde, the reaction with TMDS was found to be approximately 20 times faster than with this compound. gelest.com This difference in reactivity is attributed to the formation of a gold dihydride intermediate with TMDS. gelest.com
However, the relative reactivity can also be influenced by the specific reaction conditions and the catalyst employed. In the hydrosilylation of norbornadiene, this compound was found to be more reactive than 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) (HMTS), which was attributed to the lower steric hindrance of this compound. rsc.org
Stereoselectivity in Palladium-Catalyzed Cyclization/Hydrosilylation
Redistribution Reactions of this compound
Redistribution reactions of organosiloxanes involve the cleavage and reformation of Si-O, Si-C, and Si-H bonds, leading to a scrambling of substituent groups. These reactions are often catalyzed by transition metal complexes or Lewis acids. umich.edumdpi.com
Various transition metal complexes, including those of rhodium, iridium, and titanium, have been shown to catalyze the redistribution of this compound. umich.educdnsciencepub.comcdnsciencepub.com For example, rhodium and iridium complexes can catalyze the redistribution of methylsiloxanes, leading to a complex mixture of products arising from the breaking and remaking of Si-C, Si-H, and Si-O bonds. umich.edu Siloxanes lacking a Si-H bond are generally inert under these conditions. umich.edu
Dimethyltitanocene has been identified as an excellent catalyst for the redistribution of alkoxy- and siloxyhydrosilanes, including this compound. cdnsciencepub.comcdnsciencepub.comresearchgate.net The reaction of this compound in the presence of a dimethyltitanocene catalyst leads to the formation of various redistributed siloxane products. cdnsciencepub.comcdnsciencepub.com
Cationic silicon(II) compounds have also been shown to catalyze the redistribution of siloxanes. mdpi.com In the absence of a hydrosilylatable substrate, this compound undergoes a multistep Si-H/Si-O-Si redistribution in the presence of a catalytic amount of a silyliumylidene cation, resulting in linear polysiloxanes and various silanes. mdpi.com
Table 2: Products of Transition Metal-Catalyzed Redistribution of this compound umich.edu
| Catalyst | Major Redistribution Products |
| L3RhCl (L = Ph3P) | 1,1,1,3,5,5-Hexamethyltrisiloxane (ED'E), Trimethylsilane |
| L2(CO)ClIr (L = Ph3P) | 1,1,1,3,5,5-Hexamethyltrisiloxane (ED'E), Trimethylsilane |
Note: ED'E represents Me3SiOSiMe(H)OSiMe3. The formation of other minor products is also observed.
Several mechanisms have been proposed for the metal-catalyzed redistribution of organosiloxanes. One early proposal for the disproportionation of tetramethyldisiloxane catalyzed by metalladisiloxanes involved the formation of a strained four-membered metallacycle, which facilitates the scission of an Si-O bond to generate reactive silylene and silanone intermediates. umich.edudtic.mil However, further studies on the redistribution of this compound and other siloxanes have indicated that the reaction is more complex and that other mechanisms are likely operative. umich.edu
For dimethyltitanocene-catalyzed redistribution, a mechanism involving Ti-H mediated displacements has been proposed. cdnsciencepub.comcdnsciencepub.com This mechanism considers the possibility of both Ti(III) and Ti(IV) mediated pathways, with a proposed mechanism involving bimetallic Ti(III) intermediates appearing to fit the experimental observations. cdnsciencepub.com
In the case of cationic Si(II) catalyzed redistribution, a proposed mechanism involves the activation of the Si-H bond by the silyliumylidene cation, followed by a series of Si-H/Si-O-Si bond cleavage and reformation steps, leading to the observed scrambling of the siloxane backbone. mdpi.com
Metal Complex-Catalyzed Redistribution of this compound
Ion-Molecule Reactions and Dissociative Recombination of this compound Cation
The behavior of this compound in ionized environments, such as industrial plasmas, is critical for its application in materials science. Its cation is a significant species in these conditions, undergoing several key reactions.
The this compound cation, often denoted as PMDSO+ or [(CH₃)₃SiOSi(CH₃)₂]⁺, is a prominent ion formed in plasmas containing hexamethyldisiloxane (B120664) (HMDSO). aip.org The formation is a result of the high instability of the silicon-carbon (Si-C) bond within the parent HMDSO molecule when subjected to the energetic conditions of a plasma. aip.org
In plasma environments, particularly those utilizing argon (Ar), the process is often initiated by charge transfer. aip.org High-energy species, such as Ar⁺ ions, collide with neutral HMDSO molecules. aip.org This interaction leads to the fragmentation of the HMDSO molecule, with a primary pathway being the dissociation of a methyl group (CH₃) to yield the relatively stable this compound cation (mass-to-charge ratio m/z 147). aip.orgaip.org Studies have identified the this compound cation as one of the major product ions in HMDSO plasmas, indicating it plays a fundamental role in the subsequent plasma chemistry. aip.org
Once formed, the this compound cation can react with free electrons in the plasma in a process known as dissociative recombination. aip.org This reaction involves the neutralization of the cation by an electron, which leads to the dissociation of the resulting unstable neutral molecule into smaller fragments. aip.org
The rate constant for this reaction has been measured directly at 300 K using a flowing afterglow Langmuir probe-mass spectrometer (FALP-MS) apparatus. aip.orgnih.gov The findings from this research provide precise data on the reactivity of the cation. nih.gov
Table 1: Rate Constant for Dissociative Recombination of this compound Cation
| Reaction | Reactant | Rate Constant (α₂) at 300 K | Uncertainty | Source |
|---|
The this compound cation is also involved in reactions with other neutral molecules present in the plasma. aip.org The primary ion-molecule reaction that leads to the formation of PMDSO+ is the collision between an argon ion and a neutral hexamethyldisiloxane molecule. aip.org
The rate constant for this initiating reaction has been determined experimentally. aip.orgaip.org
Table 2: Rate Constant for the Ion-Molecule Reaction of Ar⁺ with HMDSO
| Reaction | Rate Constant (k) at 300 K | Uncertainty | Source |
|---|
Experimental observations have shown that as the concentration of neutral HMDSO increases in the plasma, the signal for the PMDSO+ ion decreases, which suggests that the this compound cation reacts further with neutral HMDSO molecules. aip.org
Dissociative Recombination with Electrons
Other Significant Reactions Involving this compound
Beyond plasma chemistry, this compound is a versatile reagent in synthetic chemistry, particularly in organosilicon chemistry and silicone production. fishersci.cachemimpex.com
This compound is utilized in organic synthesis as a source of the trimethylsilyl (B98337) functional group. fishersci.cachemicalbook.comchemicalbook.inthermofisher.com One of the key reactions in this context is hydrosilylation, where the Si-H bond of this compound adds across a carbon-carbon double bond. mdpi.com
Recent research has demonstrated that cationic Cp-coordinated Si(II) compounds can efficiently catalyze the hydrosilylation of terminal olefins with this compound, yielding anti-Markovnikov products in high yields. mdpi.com This process is highly efficient, in some cases achieving turnover numbers comparable to traditional platinum-based catalysts. mdpi.com
Table 3: Catalytic Hydrosilylation of α-Methylstyrene with this compound
| Catalyst Amount (mol%) | Temperature (°C) | Result | Turnover Number (TON) | Source |
|---|---|---|---|---|
| 0.0013 | 25-50 | Quantitative Product Formation | ~80,000 | mdpi.com |
This reaction highlights the utility of this compound in forming new carbon-silicon bonds under mild, transition-metal-free conditions. mdpi.com
This compound serves as a crucial intermediate in the synthesis and modification of silicone polymers. chemimpex.comnetascientific.com It can be used as a crosslinker or diluent to adjust the final properties of silicone rubber, such as viscosity, hardness, and elasticity. dakenchem.com
Furthermore, this compound can undergo catalyzed redistribution reactions to form larger polysiloxanes. mdpi.com In the presence of certain cationic silicon catalysts, this compound can be converted into a mixture of linear polysiloxanes, dimethylsilane, and trimethylsilane. mdpi.com This Si-H/Si-O-Si redistribution reaction is a fundamental process for building the siloxane backbone of various silicone materials. mdpi.com This transformation is advantageous as it avoids the formation of unwanted cyclosiloxane byproducts that can occur with other catalysts. mdpi.com
Table 4: Products of Catalyzed Redistribution of this compound
| Reactant | Catalyst | Products | Source |
|---|
This reactivity makes this compound a versatile building block for producing high-performance silicone materials for diverse applications. chemimpex.comnetascientific.com
Cleavage of Siloxane Bonds in Reactions with Triazole Derivatives
The cleavage of the silicon-oxygen (Si-O) bond in this compound derivatives through reactions with triazole compounds is not a direct process. Instead, it occurs as part of an unusual, multi-step reaction sequence, typically initiated by a functionalized disiloxane. Research has shown that the reaction of 1-iodomethyl-1,1,3,3,3-pentamethyldisiloxane with various 1,2,4-triazole (B32235) derivatives and 1,2,3-benzotriazole results in the cleavage of the siloxane bond. researchgate.net
The key to this transformation is the in situ generation of hydrogen iodide (HI). The reaction mechanism involves two main stages:
Alkylation of the Triazole: The process begins with the alkylation of a nitrogen atom on the triazole ring by the iodomethyl group of the this compound derivative. This is a nucleophilic substitution reaction where the triazole acts as the nucleophile, displacing the iodide ion. This initial step forms a triazolium iodide salt. researchgate.net
HI-Mediated Siloxane Cleavage: The hydrogen iodide generated during the reaction acts as the cleaving agent for the Si-O-Si bond. The highly polar and reactive HI attacks the siloxane linkage, leading to the formation of organocyclosiloxane iodides and triiodides as the final products. researchgate.net This cleavage is not facilitated by the triazole itself but is a consequence of the initial alkylation step.
This solvent-free reaction is a notable method for synthesizing specific organocyclosiloxane compounds. researchgate.net A similar mechanism, involving HI-mediated cleavage of the siloxane bond following an initial alkylation, has also been observed in reactions with other nitrogen-containing heterocycles like imidazole (B134444) and benzimidazole (B57391) derivatives. researchgate.net
The table below outlines the components and outcomes of this reaction.
| Reactant 1 | Reactant 2 | Key Intermediate | Cleaving Agent (In situ) | Final Products |
| 1-Iodomethyl-1,1,3,3,3-pentamethyldisiloxane | 1,2,4-Triazole Derivatives | Triazolium Iodide Salt | Hydrogen Iodide (HI) | Organylcyclosiloxane Iodides and Triiodides |
| 1-Iodomethyl-1,1,3,3,3-pentamethyldisiloxane | 1,2,3-Benzotriazole | Benzotriazolium Iodide Salt | Hydrogen Iodide (HI) | Organylcyclosiloxane Iodides and Triiodides |
Advanced Spectroscopic and Analytical Characterization of Pentamethyldisiloxane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Pentamethyldisiloxane by probing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms within a molecule. In this compound, there are two distinct types of methyl protons: those attached to the terminal silicon atom (trimethylsilyl group) and those attached to the central silicon atom (dimethylsilyl group).
The ¹H NMR spectrum of this compound is characterized by two main signals. The nine equivalent protons of the trimethylsilyl (B98337) group, -Si(CH₃)₃, are expected to produce a single sharp peak. The six equivalent protons of the dimethylsilyl group, -Si(CH₃)₂H, will also give rise to a distinct signal. The chemical shift of these signals is influenced by the electron density around the protons. The electron-withdrawing effect of the oxygen atom will cause the protons on the adjacent silicon atoms to be deshielded, resulting in a downfield shift compared to a simple alkane.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -Si(CH₃)₃ | ~0.1 | Singlet | 9H |
| -Si(CH₃)₂H | ~0.05 | Singlet | 6H |
| Si-H | ~4.5-5.0 | Septet | 1H |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. pressbooks.pub In this compound, there are two unique carbon environments corresponding to the two different types of methyl groups.
The ¹³C NMR spectrum will therefore display two distinct signals. The carbon atoms of the trimethylsilyl group will have a different chemical shift from the carbon atoms of the dimethylsilyl group due to the differing electronic effects of their respective silicon atoms. The proximity to the electronegative oxygen atom influences the shielding of the carbon nuclei. libretexts.org
| Carbon Environment | Typical Chemical Shift (δ, ppm) |
| -Si(CH₃)₃ | ~1.5 |
| -Si(CH₃)₂H | ~-2.0 |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions. The negative chemical shift for the dimethylsilyl carbons is a notable feature of some silicon compounds.
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a specialized technique that provides direct information about the silicon atoms in a molecule. This is particularly useful for characterizing siloxanes. This compound contains two distinct silicon environments: the terminal silicon atom of the trimethylsilyl group and the central silicon atom of the dimethylsilyl group.
The ²⁹Si NMR spectrum will show two signals, each corresponding to one of the silicon environments. The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents attached to the silicon atom. The number of oxygen atoms bonded to a silicon atom significantly influences its chemical shift.
| Silicon Environment | Typical Chemical Shift (δ, ppm) |
| Si (CH₃)₃ | ~7-9 |
| Si (CH₃)₂H | ~-17 to -22 |
Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. The upfield shift of the central silicon atom is characteristic of a silicon atom bonded to one oxygen and two carbon atoms in a linear siloxane chain.
¹³C NMR Spectroscopy for Carbon Environments
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its chemical bonds. These include stretching and bending vibrations of the Si-O, Si-C, C-H, and Si-H bonds.
The most prominent feature in the FTIR spectrum of a siloxane is the strong and broad absorption band associated with the asymmetric stretching of the Si-O-Si bond. Other important bands include those for the symmetric and asymmetric stretching and bending of the methyl groups attached to the silicon atoms, and a characteristic stretching vibration for the Si-H bond.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Si-H Stretch | ~2130 | Strong |
| C-H Asymmetric Stretch | ~2960 | Medium |
| C-H Symmetric Stretch | ~2900 | Weak |
| CH₃ Asymmetric Deformation | ~1410 | Medium |
| CH₃ Symmetric Deformation | ~1260 | Strong |
| Si-O-Si Asymmetric Stretch | ~1060 | Very Strong, Broad |
| Si-C Stretch | ~840, ~760 | Strong |
| Si-H Bending | ~910 | Strong |
Note: The exact positions and intensities of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (148.35 g/mol ). However, due to the high energy of the ionization process, the molecular ion often undergoes fragmentation. libretexts.org
Common fragmentation pathways for linear siloxanes involve the cleavage of Si-C and Si-O bonds. For this compound, characteristic fragment ions would include the loss of a methyl group ([M-15]⁺), leading to a prominent peak at m/z 133. Another significant fragment would be the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. Other fragments resulting from rearrangements and further cleavage of the siloxane backbone can also be observed, providing a unique fragmentation pattern that serves as a fingerprint for the compound.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 148 | [C₅H₁₆OSi₂]⁺ (Molecular Ion) | Low |
| 133 | [(CH₃)₂SiOSi(CH₃)₂H]⁺ | High |
| 73 | [Si(CH₃)₃]⁺ | High |
Note: The relative intensities of the fragment ions can vary depending on the ionization method and the energy used.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
Chromatographic Methods
Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), is a standard method for determining the purity and performing quantitative analysis of this compound. ua.es The principle of separation is the same as in GC-MS, based on the differential partitioning of the compound between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling liquid coated on a solid support within the column). etamu.edu
For quantitative analysis, a calibration curve is typically prepared using standards of known this compound concentrations. The peak area of the analyte in the chromatogram is directly proportional to its concentration. By comparing the peak area of the sample to the calibration curve, the exact amount or purity of this compound can be determined. This method is essential for quality control in industrial production and for verifying the concentration of solutions used in further research or applications. In some cases, GC analysis has been used to confirm the consumption of this compound in a reaction, with its peak disappearing from the chromatogram upon reaction completion. google.com
Flash chromatography is a rapid and efficient purification technique used to isolate a desired compound from a mixture. nih.gov It operates on the same principles as traditional column chromatography but uses a positive pressure to force the solvent through the column, which significantly speeds up the separation process. This method is particularly useful for purifying reaction mixtures, removing unreacted starting materials, catalysts, and by-products. nih.gov
In the context of this compound synthesis, flash chromatography can be employed to obtain the pure compound. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent system (eluent) is then chosen in which the components of the mixture have different affinities for the stationary phase, allowing them to be separated as they are pushed through the column. While effective, the chromatographic behavior of some siloxanes on silica gel can be problematic, sometimes necessitating the use of modified silica or alternative purification protocols. nih.gov
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for characterizing polymers. azom.com It separates molecules based on their size or hydrodynamic volume in solution. GPC is not used to analyze this compound itself, but rather to characterize polymers that have been synthesized using this compound as a monomer or a modifying agent. jlu.edu.cn
In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. azom.com Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.com This information is critical for understanding the physical and mechanical properties of the resulting polysiloxane-based materials. For polysiloxanes, toluene (B28343) is often a preferred eluent over tetrahydrofuran (B95107) (THF) to achieve a better response with a refractive index detector. lcms.czgimitec.com
Flash Chromatography for Purification
Other Analytical Techniques
Beyond the primary methods discussed, other analytical techniques can provide valuable information about this compound and related materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR spectroscopy are invaluable for detailed structural elucidation. NMR provides information about the chemical environment of the hydrogen, carbon, and silicon atoms within the molecule, confirming the connectivity and structure of this compound and any derived products. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule. surfacesciencewestern.com For this compound, the FTIR spectrum would show characteristic absorption bands corresponding to Si-O-Si, Si-CH₃, and Si-H bonds, confirming its chemical structure. jlu.edu.cn
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this process verifies the presence and relative abundance of carbon, hydrogen, oxygen, and silicon, confirming its empirical and molecular formula. The experimentally determined percentages of each element are compared against theoretical values calculated from its molecular formula, C₅H₁₆OSi₂. sigmaaldrich.com
The theoretical composition is derived from the compound's molecular weight (148.35 g/mol ). sigmaaldrich.comgelest.com This verification is a critical quality control step, ensuring the compound's stoichiometry is correct and that it is free from significant impurities.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 5 | 60.05 | 40.48% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 10.87% |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.79% |
| Silicon | Si | 28.09 | 2 | 56.18 | 37.86% |
| Total | 148.358 | 100.00% |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.comopenaccessjournals.com The technique is essential for determining the thermal stability and decomposition profile of materials. openaccessjournals.com A TGA instrument consists of a high-precision balance, a furnace, and a purge gas system to control the environment around the sample. etamu.edu
When analyzing this compound, the TGA thermogram would reveal distinct mass loss events. The initial significant mass loss corresponds to the compound's volatilization at its boiling point, which is approximately 86°C. sigmaaldrich.comchemicalbook.com This event is a physical change (evaporation) rather than chemical decomposition. The thermal stability of the Si-O-Si backbone means that chemical decomposition would only occur at significantly higher temperatures. The TGA curve therefore provides critical data on both the compound's volatility and its inherent thermal stability.
Table 2: Expected TGA Events for this compound
| Temperature Range | Event | Description |
| ~86°C | Volatilization (Boiling) | Complete mass loss corresponding to the evaporation of the liquid sample. This is a physical transition, not decomposition. |
| > 200-300°C (Hypothetical) | Decomposition | Onset of chemical breakdown of the siloxane structure, which would occur at much higher temperatures, indicating high thermal stability. |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is widely used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orgnetzsch.com The resulting data, presented as a thermogram, shows endothermic (heat-absorbing) and exothermic (heat-releasing) events. nih.gov
For this compound, a non-crystalline liquid at room temperature, a DSC scan would not show melting or crystallization peaks. However, like other amorphous materials, it would exhibit a glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard, relatively brittle state into a molten or rubber-like state. wikipedia.org This appears as a step-like change in the heat capacity on the DSC curve. The Tg for short-chain siloxanes is typically very low, well below 0°C. Identifying this transition is key to understanding the material's behavior at cryogenic temperatures.
Applications of Pentamethyldisiloxane in Materials Science and Engineering
Role in Silicone Polymer and Material Synthesis
Pentamethyldisiloxane is a fundamental component in the synthesis and modification of a wide array of silicone-based materials. Its high reactivity and specific functional groups allow it to serve multiple roles in polymerization and material formulation. cfsilicones.com
This compound is recognized as a key intermediate and a basic raw material in the synthesis of various silicone polymers. netascientific.comcfsilicones.com Its versatile structure makes it an essential ingredient for producing polymers used in a multitude of applications, including sealants, adhesives, and coatings. netascientific.com The compound's ability to participate in polymerization reactions, such as the Piers-Rubinsztajn reaction catalyzed by tris(pentafluorophenyl)borane, allows for the formation of the siloxane bonds (Si-O-Si) that constitute the backbone of silicone polymers. mcmaster.ca It can also be used to produce a variety of silicone-based polymers that have primary applications in the electronics and new energy sectors. cfsilicones.com
One method for its synthesis involves reacting potassium trimethylsilanolate with dimethylchlorosilane in anhydrous tetrahydrofuran (B95107) to produce high-purity this compound. chemicalbook.inchemicalbook.com
In the production of silicone rubber, also known as silicone elastomers, this compound serves several critical functions to tailor the final properties of the material. dakenchem.com It can be employed as a crosslinker, diluent, or toughening agent. dakenchem.com
As a diluent, its low viscosity and excellent fluidity help to reduce the viscosity of silicone rubber formulations, making them easier to process and mold into various forms. dakenchem.comgelest.com This improved handling facilitates higher filler loading and better infiltration of fine structural components. gelest.com Its low molecular weight and volatility also allow for precise adjustments to the mechanical properties, hardness, and elastic modulus of the silicone rubber. dakenchem.com In some advanced applications, this compound is used in the reductive cleavage of disulfide bridges in silicone elastomers, demonstrating its utility in modifying the polymer network structure. mdpi.comacs.org
This compound is a frequently used organosilicon compound for the synthesis of siloxane-polyether copolymer surfactants. chemicalbook.inchemicalbook.comthermofisher.comcymitquimica.com These specialized surfactants leverage the properties of both silicones and polyethers, and this compound serves as a fundamental building block in their creation. cfsilicones.com It acts as a source of the trimethylsilyl (B98337) functional group, which is essential for constructing the siloxane part of the copolymer. The resulting surfactants exhibit low surface tension and are effective in a range of applications, including as leveling agents. cfsilicones.comcymitquimica.com
The unique properties of this compound make it a valuable intermediate in the synthesis of high-performance materials for demanding sectors like automotive, aerospace, and electronics. netascientific.comchemimpex.com Its contribution to silicone polymers imparts thermal stability, durability, and flexibility, which are critical in these industries. netascientific.com
Automotive and Aerospace: In the automotive and aerospace industries, materials must withstand extreme conditions. dakenchem.com this compound's thermal stability and low surface tension make it an excellent industrial lubricant suitable for high-temperature environments such as engines. dakenchem.com It is also a component in automotive coatings, enhancing their protective qualities. dakenchem.comdakenchem.com
Electronics: In the electronics industry, there is a strong and growing demand for high-performance materials. dakenchem.com this compound is used to manufacture silicone resins and rubbers that serve as insulation materials and sealants, ensuring the safety and stability of electronic components. chemimpex.comdakenchem.com It is also used to produce polymers for the new energy industry. cfsilicones.com
The table below summarizes the key roles of this compound in these high-performance sectors.
Table 1: Role of this compound in High-Performance Sectors| Sector | Application Area | Contribution of this compound | Supporting Evidence |
|---|---|---|---|
| Automotive | Coatings, Lubricants | Enhances durability, weather resistance, and thermal stability. | netascientific.comdakenchem.comchemimpex.comdakenchem.com |
| Aerospace | Lubricants, High-Performance Materials | Provides lubrication under extreme conditions and contributes to durable materials. | netascientific.comchemimpex.comdakenchem.com |
| Electronics | Insulation, Sealants, Polymers | Used to manufacture silicone resins and rubbers for component protection and stability. | cfsilicones.comchemimpex.comdakenchem.com |
Synthesis of Siloxane-Polyether Copolymer Surfactants
Advanced Coatings, Adhesives, and Sealants
This compound is a key additive in the formulation of advanced coatings, adhesives, and sealants, where it enhances performance and longevity. netascientific.comdakenchem.com Its low surface tension improves the flow and uniformity of coatings, ensuring a smooth surface finish. dakenchem.com In sealants, it improves workability and bonding properties, particularly in silicone-based formulations. dakenchem.com
Due to its chemical stability and weather resistance, this compound is frequently used as an additive to improve the protective properties of coatings. netascientific.comdakenchem.com When incorporated into coating formulations, it can significantly enhance:
Water Resistance: The high hydrophobicity imparted by the siloxane structure helps to create a water-repellent surface. netascientific.comglobalgrowthinsights.com
Corrosion Resistance: It improves a coating's ability to resist corrosion, which is vital for protecting metal substrates. dakenchem.com Conformal coatings containing silicones can provide an inert barrier against moisture, salt spray, and corrosive vapors. scscoatings.com
UV Resistance: this compound enhances the UV resistance of coatings and sealants, protecting the underlying material from degradation caused by sun exposure. dakenchem.comglobalgrowthinsights.comgoogle.com This is a critical feature for automotive and architectural coatings that require long-term protection. dakenchem.com Silane (B1218182) Modified Polymer (SMP) sealants, for example, are noted for their excellent UV resistance. 3m.com.au
The table below details the physical and chemical properties of this compound that contribute to its functionality in these applications.
Table 2: Selected Properties of this compound| Property | Value | Significance in Applications | Supporting Evidence |
|---|---|---|---|
| Appearance | Colorless clear liquid | Ensures no unwanted color is added to formulations like coatings or sealants. | netascientific.comchemimpex.com |
| Boiling Point | 86 °C | Its volatility is relevant for processing conditions in polymer synthesis. | netascientific.comchemicalbook.in |
| Density | ~0.760 g/mL at 20 °C | Affects formulation calculations and material weight. | netascientific.comchemicalbook.in |
| Water Solubility | Not miscible or difficult to mix | Underpins its hydrophobicity and role in creating water-resistant surfaces. | chemicalbook.in |
| Key Feature | Low surface tension | Promotes better spreading, wetting, and leveling in coatings and sealants. | netascientific.comdakenchem.com |
Improving Gloss and Adhesion in Coatings
In the field of coatings, this compound serves as a critical additive for enhancing surface aesthetics and performance. dakenchem.com When incorporated into coating formulations, it helps to improve the gloss, which is a measure of the specular reflection of light from a surface. doxuchem.comallnex.com The low surface tension of this compound allows the coating to flow and level more effectively, resulting in a smoother, more uniform surface that reflects light more consistently. dakenchem.com This attribute is crucial for applications where a high-quality finish is desired. beckers-group.com
Enhancing Fluidity and Uniformity of Coatings
The low viscosity and excellent fluidity of this compound are highly beneficial in coating applications. dakenchem.com As an additive, it acts as a rheology modifier, reducing the viscosity of the coating formulation. This makes the coating easier to apply, whether by brushing, spraying, or other methods. doxuchem.com
The enhanced fluidity also contributes to the uniformity of the coating film. dakenchem.com It allows the coating to level out and eliminate surface imperfections such as brush marks or orange peel, resulting in a smooth and even finish. dakenchem.com This is particularly important in achieving high-quality decorative and protective coatings. The ability of additives to provide optimal flow and leveling is a key factor in the final appearance of the film. doxuchem.com
Applications in Automotive and Architectural Coatings
Given its ability to improve gloss, adhesion, and uniformity, this compound is commonly used in both automotive and architectural coatings. dakenchem.com In the automotive industry, coatings must provide not only an aesthetic appeal but also long-term protection against environmental factors. beckers-group.com The addition of this compound contributes to a high-gloss, durable finish that is resistant to weathering. dakenchem.comnetascientific.com
In architectural coatings for both interior and exterior use, this compound helps to create decorative and protective layers that are durable and maintain their appearance over time. dakenchem.combeckers-group.com Its effectiveness in high pigment volume concentration (PVC) paints is also notable, where it can improve surface characteristics and durability. evonik.com
Surface Modification and Hydrophobicity Enhancement
This compound is recognized as an effective agent for surface modification, particularly for enhancing hydrophobicity. netascientific.com A hydrophobic surface repels water, which is a desirable property for many materials to prevent moisture damage, corrosion, and biofouling. researchgate.net Surfaces with a water contact angle (WCA) of 90° or more are considered hydrophobic. jejunu.ac.kr
As a low-surface-energy material, this compound, when applied to a surface, can create a water-repellent layer. netascientific.comjejunu.ac.kr This is due to the orientation of the methyl groups away from the surface, creating a low-energy interface that minimizes contact with water. This property is exploited in various applications, including the formulation of water-repellent coatings and treatments for a wide range of substrates. gelest.com The process often involves creating stable covalent bonds between the silane and the substrate, ensuring a durable hydrophobic effect. researchgate.net
Electronic and New Energy Industries
The unique properties of this compound also lend themselves to critical applications in the electronics and new energy sectors. It serves both as a key raw material and as a functional material for enhancing device performance and longevity. chemimpex.comcfsilicones.com
Production of Electronic Components
This compound is utilized in the production of electronic components. chemimpex.comworldyachem.com It serves as a precursor or intermediate in the synthesis of various silicone-based polymers and materials that are integral to the electronics industry. netascientific.comcfsilicones.com These silicone materials are used in a wide array of components. americanchemistry.com For instance, silicones are used as buffer materials and in the encapsulation of semiconductor packages to protect them from mechanical stress and environmental factors. americanchemistry.com
The manufacturing of electronics involves numerous stages, from semiconductor fabrication to assembly, where specialized chemicals are essential. camachem.comkatanamrp.com this compound's role as a building block for high-performance silicone polymers makes it a valuable part of this complex supply chain. netascientific.comcfsilicones.com
Insulating Properties for Enhancing Durability and Performance of Devices
The excellent electrical insulating properties of this compound and the silicone materials derived from it are crucial for the electronics industry. chemimpex.comguidechem.com It is used as a dielectric fluid and insulating material, valued for its high dielectric strength and thermal stability. guidechem.com Dielectric materials are essential in electronic components like capacitors and for insulating wires and other parts to prevent short circuits. Low-dielectric constant (low-k) materials are particularly important for reducing signal delay and power consumption in high-density microelectronic devices. researchgate.net
This insulating capability enhances the durability and performance of electronic devices by providing electrical insulation and facilitating heat dissipation. chemimpex.comguidechem.com Its thermal stability ensures that it can perform reliably even under the high operating temperatures often encountered in electronic equipment. dakenchem.com
Applications in Light-Emitting Diode (LED) Packaging and Microelectronic Industry
This compound and related siloxane compounds are utilized in the microelectronics and LED packaging industries due to their advantageous physical and chemical properties. dakenchem.comgelest.com In LED packaging, materials are required to withstand significant stress from high temperatures and radiation without degrading or causing a negative interaction with the LED semiconductor. delo-adhesives.com Silicone-based materials are often employed as optical encapsulants, lenses, die-attach adhesives, and reflective materials. dupont.com Their function is to enhance the performance, reliability, and durability of the LED by protecting it from environmental factors, managing heat, and maximizing light transmission. dupont.comled-professional.com
The thermal stability and low surface tension of compounds like this compound make them suitable for these demanding applications. dakenchem.com In the broader semiconductor industry, which involves the manufacturing of computer chips and other electronic components, high-purity materials are essential. heraeus-covantics.com Organosilicon compounds, including methyldisiloxanes, are used in processes like plasma-enhanced chemical vapor deposition (PECVD) to create thin silicon oxycarbide (SiOxCyHz) films. researchgate.net These films can serve as protective coatings or dielectric layers in flexible electronics and other semiconductor devices. researchgate.net The use of this compound and similar molecules as additives or primary components in adhesives and sealants for electronic applications helps ensure the longevity and stable performance of the final products. dakenchem.comdelo-adhesives.com
Battery Materials
The field of battery technology, particularly for lithium-ion batteries, has explored the use of organosilicon compounds to improve performance and stability. While this compound itself is noted as a material for battery applications, more specific research has focused on its derivatives as functional additives in electrolytes. google.comambeed.com
A notable example is (3-(N,N-dimethylamino)diethoxypropyl) this compound (DSON), a derivative that has been investigated as an effective electrolyte additive. researchgate.net Research has shown that adding DSON to the carbonate-based electrolyte in high-energy-density lithium-ion batteries, such as those with Nickel-Rich LiNi0.6Co0.2Mn0.2O2 (NCM622)/graphite systems, significantly enhances electrochemical performance. researchgate.net Specifically, DSON improves high-temperature performance, including long-term cycle life and stability during high-temperature storage. researchgate.net Its mechanism involves suppressing the hydrolysis of the LiPF6 salt in the electrolyte, which prevents the generation of acidic species that can degrade the battery components. researchgate.net Furthermore, DSON aids in the formation of a stable and robust cathode electrolyte interphase (CEI) on the surface of the cathode material. researchgate.net
Table 1: Research Findings on this compound Derivative (DSON) in Batteries
| Battery System | Additive | Observed Effects | Reference |
| LiNi0.6Co0.2Mn0.2O2 (NCM622)/graphite | (3-(N,N-dimethylamino)diethoxypropyl) this compound (DSON) | Enhanced high-temperature performance, improved cycle life, effective acid scavenging, and formation of a robust Cathode Electrolyte Interface (CEI). | researchgate.net |
| LiMn2O4/graphite | (3-(N,N-dimethylamino)diethoxypropyl) this compound (DSON) | Increased capacity retention after 50 cycles at 60 °C (56.8% with DSON vs. 36.8% without). | researchgate.net |
| V2O5 electrode | (3-(N,N-dimethylamino)diethoxypropyl) this compound (DSON) | Inhibited the generation of acidic species by suppressing LiPF6 hydrolysis, enhancing electrochemical performance. | researchgate.net |
Pharmaceutical and Biomedical Applications
The unique properties of this compound, such as its chemical inertness, biocompatibility, and low surface tension, make it a valuable compound in the pharmaceutical and biomedical fields. dakenchem.comdakenchem.com
Drug Carrier or Excipient in Pharmaceutical Formulations
In pharmaceutical formulations, an excipient is an inactive substance that serves as the vehicle or medium for a drug. This compound is used as an excipient or drug carrier, particularly in the preparation of sustained-release dosage forms. dakenchem.comdakenchem.com The role of a carrier is to improve the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). zimlab.in Nanoparticles and other nanocarriers are often used to encapsulate APIs, protecting them from degradation and enabling targeted delivery. zimlab.in The chemical stability and compatibility of this compound make it a suitable component in such advanced drug delivery systems. google.com
Stabilizer for Drugs
The stability of a drug product over its shelf life is critical for its safety and efficacy. sigmaaldrich.com Many complex biomolecules and sensitive APIs are prone to degradation or aggregation. sigmaaldrich.com this compound can function as a stabilizer in pharmaceutical formulations. dakenchem.comdakenchem.com Stabilizers work by various mechanisms, such as preventing the drug from unfolding, interacting with interfaces, or forming a protective matrix around the drug molecule. sigmaaldrich.comnih.gov The inclusion of stable excipients like this compound can help maintain the native structure of the API, minimizing degradation and preserving its therapeutic function. crodapharma.com
Surface Treatment Agent for Medical Devices (e.g., Catheters, Artificial Joints)
Due to its biocompatibility and chemical stability, this compound is applied as a surface treatment agent for various medical devices. dakenchem.com Devices such as catheters and artificial joints can be coated with materials containing this compound. dakenchem.com The purpose of such coatings is often to create a protective, non-reactive, and lubricious surface. dakenchem.comgoogle.com The low surface tension of this compound allows it to form a uniform film that can help reduce friction between the device and body tissues. dakenchem.com
Enhancing Biocompatibility and Reducing Friction in Implantable Devices
For devices implanted within the body, biocompatibility is a primary requirement, meaning the material must not elicit an adverse reaction from the surrounding tissues. numberanalytics.comnumberanalytics.com Silicones are widely studied and used for implantable devices due to their inertness and biocompatibility. elkem.com this compound, when used as a coating material for implants, serves to enhance this biocompatibility. dakenchem.comdakenchem.com The coating can reduce friction and may also help to minimize inflammatory reactions at the implant site. dakenchem.com By creating a hydrophobic surface that repels bodily fluids, silicone-based coatings can protect the device from corrosion and the body from potential leachables, contributing to the long-term safety and functionality of the implant. elkem.com
Table 2: Summary of Pharmaceutical and Biomedical Applications of this compound
| Application Area | Function | Key Properties Utilized | Reference |
| Pharmaceutical Formulations | Drug Carrier / Excipient | Chemical Inertness, Biocompatibility | dakenchem.comdakenchem.com |
| Pharmaceutical Formulations | Drug Stabilizer | Chemical Stability | dakenchem.comdakenchem.com |
| Medical Devices | Surface Treatment Agent (e.g., for catheters, artificial joints) | Low Surface Tension, Chemical Stability | dakenchem.com |
| Implantable Devices | Coating to Enhance Biocompatibility and Reduce Friction | Biocompatibility, Chemical Inertness, Low Friction | dakenchem.comdakenchem.com |
Environmental and Safety Considerations in Research and Industrial Use
Occupational Health and Safety in Handling
Strict adherence to safety protocols is mandatory when handling pentamethyldisiloxane to minimize exposure and prevent injury.
To ensure safe handling of this compound, a combination of engineering controls, personal protective equipment (PPE), and safe work practices should be employed. gelest.com
Engineering Controls:
Ventilation: Adequate ventilation is crucial. This can be achieved through local exhaust ventilation or general room ventilation to prevent the accumulation of vapors. gelest.com
Emergency Equipment: Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure. gelest.com
Grounding: To prevent static electricity discharge, which can ignite flammable vapors, all containers and receiving equipment must be properly grounded and bonded. gelest.com The use of non-sparking tools is also recommended. gelest.com
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| Protective Equipment | Specification | Source |
| Eye Protection | Chemical goggles. Contact lenses should not be worn. | gelest.com |
| Hand Protection | Neoprene or nitrile rubber gloves. | gelest.com |
| Skin and Body Protection | Wear suitable protective clothing. | gelest.com |
| Respiratory Protection | A NIOSH-certified organic vapor (black cartridge) respirator is recommended where inhalation exposure may occur. | gelest.com |
Hygiene Measures:
Hands and any other exposed areas should be washed with mild soap and water before eating, drinking, or smoking, and upon leaving the work area. gelest.com
Contaminated clothing should be washed before reuse. gelest.com
Direct contact with this compound may result in irritation to the skin and eyes. gelest.comamazonaws.com
First Aid for Exposure:
Skin Contact: In case of skin contact, the affected area should be washed with plenty of soap and water. gelest.com
Eye Contact: If the substance enters the eyes, they should be immediately flushed with water for at least 15 minutes. If contact lenses are present, they should be removed if it is easy to do so, and rinsing should continue. gelest.com Medical attention should be sought following exposure. gelest.com
Respiratory Problems from Prolonged High Concentration Exposure
While specific data on the respiratory effects of prolonged high-concentration exposure to this compound is limited, general principles of industrial hygiene and toxicology for volatile organic compounds (VOCs) provide guidance. Inhalation of high concentrations of vapors may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting. thermofisher.com Although this compound is not classified for specific target organ toxicity after repeated exposure, prolonged or repeated exposure to any volatile chemical in high concentrations can lead to respiratory irritation. gelest.comamazonaws.com In industrial settings where exposure through inhalation may occur, the use of respiratory protection equipment is recommended. amazonaws.combldpharm.com This typically involves a NIOSH-certified organic vapor respirator. amazonaws.com General good ventilation in the work area is also crucial to prevent the accumulation of vapors. amazonaws.com
Long-term exposure to various indoor and industrial air pollutants, including volatile organic compounds, has been associated with a range of respiratory problems. healthdisgroup.com These can range from irritation of the nose and throat to more severe conditions like chronic obstructive pulmonary disease (COPD) and asthma. tsi.com The severity of health effects often depends on the concentration of the substance and the duration of exposure. tsi.com Therefore, minimizing exposure to any chemical vapor, including this compound, is a standard and prudent safety measure in any research or industrial setting. delaware.gov
Flammability and Explosive Properties
This compound is a highly flammable liquid and vapor. gelest.comamazonaws.com It presents a significant fire hazard, and its vapors can form explosive mixtures with air. thermofisher.comsigmaaldrich.com The vapor is heavier than air and can travel along the ground to a source of ignition and flash back. thermofisher.comsigmaaldrich.com Due to the risk of explosion, containers of this compound may rupture violently if heated. thermofisher.com
Key flammability data for this compound is summarized in the table below:
| Property | Value |
| Flash Point | -4 °C to -19 °C thermofisher.comgelest.com |
| Auto-ignition Temperature | No data available thermofisher.comgelest.com |
| Explosive Limits | No data available thermofisher.comgelest.com |
Data sourced from multiple safety data sheets. thermofisher.comgelest.comamazonaws.com
Given its high flammability, strict precautions must be taken during its handling and storage. It should be kept away from heat, sparks, open flames, and other ignition sources. amazonaws.comechemi.com "No smoking" policies should be strictly enforced in areas where it is used or stored. echemi.com Proper grounding and bonding of containers and receiving equipment are essential to prevent static electricity discharge, which can ignite the vapors. amazonaws.com Only non-sparking tools and explosion-proof electrical equipment should be used in its vicinity. gelest.comamazonaws.com
In case of a fire, appropriate extinguishing media include water spray, water fog, foam, carbon dioxide, and dry chemical. gelest.comamazonaws.com
Waste Management and Disposal Protocols
Incineration and Licensed Waste Disposal
The recommended method for the disposal of this compound is incineration. gelest.comamazonaws.com This should be carried out in a chemical incinerator, preferably one equipped with an afterburner and scrubber. chemicalbook.com It is crucial that disposal is conducted by a licensed waste disposal facility in accordance with all local, national, and international regulations. gelest.comamazonaws.combldpharm.com Uncleaned or empty containers should be handled with the same care as the product itself, as residual vapors are flammable. gelest.comsigmaaldrich.com
Avoidance of Release to the Environment
Every effort should be made to avoid the release of this compound into the environment. gelest.comamazonaws.com It should not be allowed to enter sewers or public waters. gelest.com In the event of a spill, immediate action should be taken to contain it using an absorbent material. gelest.com The collected material should then be placed in a suitable, closed container for disposal. gelest.com It is important to prevent the contamination of surface water and groundwater. sigmaaldrich.com
Future Directions and Research Perspectives
Development of Novel Synthetic Routes
While established methods for synthesizing pentamethyldisiloxane exist, such as the reaction of potassium trimethylsilanolate with dimethylchlorosilane, research is ongoing to develop more efficient, cost-effective, and environmentally benign synthetic pathways. chemicalbook.com One area of exploration involves the direct synthesis from readily available precursors, minimizing the use of hazardous reagents and the generation of waste. Another promising avenue is the development of solvent-free or one-pot synthesis procedures to streamline the manufacturing process. The synthesis of PMDS derivatives, such as those with carbamate (B1207046) moieties, for specific applications like electrolytes in lithium-ion batteries, also represents a significant research direction. researchgate.net
Exploration of New Catalytic Systems
The hydrosilylation reaction, a cornerstone of silicone chemistry where PMDS is a key reactant, is a major focus for the development of new catalytic systems. While platinum-based catalysts are highly effective, their high cost and potential for scarcity are driving the search for alternatives based on more abundant and less expensive metals. acs.org
Recent research has shown significant promise in catalysts based on:
Palladium: Palladium complexes have been used in the cyclization/hydrosilylation of functionalized dienes with this compound. nih.gov These catalysts can exhibit high selectivity, for instance in the hydrosilylation of norbornadiene-2,5, leading to specific isomers. rsc.org
Iron and Cobalt: Iron(0) and cobalt(0) isocyanide complexes have demonstrated greater catalytic activity than previously reported systems for the hydrosilylation of alkenes with hydrosiloxanes like PMDS. acs.orgacs.org
Rhodium: Rhodium-containing complexes are also being investigated for the hydrosilylation of various substrates with PMDS. rsc.org
Germanium: Cationic Germanium(II) borates have been shown to efficiently catalyze the anti-Markovnikov hydrosilylation of alkenes. researchgate.net
Titanium: Dimethyltitanocene has been identified as an excellent catalyst for the redistribution reactions of siloxysilanes, including this compound. cdnsciencepub.comcdnsciencepub.com
Boron: Tris(pentafluorophenyl)borane has been studied as a catalyst for the oligomerization of hydrosiloxanes, including the dismutation of this compound. acs.org The Piers-Rubinsztajn reaction, catalyzed by this borane, allows for the synthesis of precisely structured polysiloxanes. mdpi.commdpi.com
Table 1: Comparison of Emerging Catalytic Systems for Reactions Involving this compound
| Catalyst Type | Metal/Element | Reaction Type | Key Advantages |
| Metal Isocyanides | Iron, Cobalt | Hydrosilylation | High activity, abundant metals |
| Organometallic Complexes | Palladium, Rhodium | Hydrosilylation, Cyclization | High selectivity |
| Cationic Borates | Germanium | Hydrosilylation | Efficient anti-Markovnikov addition |
| Metallocenes | Titanium | Redistribution | Excellent catalytic activity |
| Lewis Acids | Boron | Oligomerization, Piers-Rubinsztajn | Controlled synthesis of polysiloxanes |
Expanding Applications in Advanced Materials
The unique properties of this compound, including its thermal stability and hydrophobicity, make it a valuable building block for a wide range of advanced materials. chemimpex.comcymitquimica.com Current research is focused on leveraging these properties to create novel materials with enhanced performance characteristics.
Key areas of application research include:
Polymers and Coatings: PMDS is used to synthesize silicone polymers for various applications, including sealants, adhesives, and coatings. chemimpex.com Research is underway to develop new polymers, such as side-chain liquid crystalline polysiloxanes with unique phase behaviors and regioregular poly(3-substituted thiophene) derivatives with high solubility. oup.commdpi.com It's also being incorporated into flame-retardant coatings for textiles. alfa-chemistry.com
Electronics: Its insulating properties are beneficial in the production of electronic components. chemimpex.com
Personal Care and Medical Devices: PMDS is used in cosmetic formulations and has applications in medical devices. chemimpex.comgelest.com Its derivatives are being explored for use in contact lenses and as hydrophilic solid phases for synthesis. chinarunhe.comcore.ac.uk
Energy and Pharmaceuticals: Emerging applications are being explored in the energy and pharmaceutical sectors. globalgrowthinsights.com This includes the development of novel electrolytes for lithium-ion batteries. researchgate.net
Surfactants: PMDS is a precursor for the synthesis of siloxane-polyether copolymer surfactants. chemicalbook.comfishersci.ie
Deeper Mechanistic Understanding of Complex Reactions
A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new synthetic strategies. Research in this area focuses on elucidating the intermediates and transition states in various catalytic cycles.
For example, detailed mechanistic studies of the Piers-Rubinsztajn reaction have provided insights into the hydride transfer processes that enable the controlled synthesis of complex silicone architectures. mdpi.com Similarly, investigations into the redistribution reactions of siloxysilanes catalyzed by dimethyltitanocene are helping to unravel the role of titanium hydride intermediates. cdnsciencepub.com Computational studies, such as those using Density Functional Theory (DFT), are also being employed to model reaction pathways and predict catalyst performance. researchgate.net Understanding the factors that influence selectivity in hydrosilylation reactions, such as the formation of exo- or endo-isomers, remains an active area of research. rsc.org
Environmental Impact Mitigation Strategies in Production and Use
As with any chemical compound produced on an industrial scale, minimizing the environmental impact of this compound's lifecycle is a critical consideration. Research in this area is multifaceted, addressing both the production process and the fate of the compound and its derivatives in the environment.
Strategies being explored include:
Greener Production Processes: This involves the development of synthetic routes that use less hazardous materials, reduce energy consumption, and minimize waste generation. tecamgroup.com The use of catalysts based on earth-abundant metals is a key aspect of this effort. acs.org
Waste Reduction and Recycling: Implementing strategies to reduce waste at the source, such as using high-pressure cleaning to reduce water consumption and recycling solvents, is crucial. tecamgroup.comenvironmentclearance.nic.in
Biodegradability and Environmental Fate: While silicones are generally considered to have low toxicity, their persistence in the environment is a concern. acs.orgresearchgate.net Research is needed to better understand the degradation pathways of PMDS and its derivatives and to design new materials with improved biodegradability.
Circular Economy Approaches: Exploring a circular economy model where waste from silicone products can be repurposed as a resource is a key long-term goal. tecamgroup.com This could involve developing methods to depolymerize silicone polymers back to their monomeric precursors.
Future research will likely focus on a holistic approach, integrating the development of novel synthetic methods and catalysts with a thorough understanding of the environmental implications to ensure the sustainable production and application of this compound.
Q & A
Q. What safety protocols are critical when handling pentamethyldisiloxane in laboratory settings?
this compound is classified as a flammable liquid (UN 1993) with a flash point of 4.9±18.7 °C. Key safety measures include:
- Use of explosion-proof equipment in environments with open flames or sparks.
- Storage in tightly sealed containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation.
- Compliance with transport regulations (Class 3, Packing Group II) for shipping .
- Work in well-ventilated fume hoods due to volatility (boiling point: 84.5±9.0 °C) .
Q. How does the insolubility of this compound in water influence solvent selection for hydrosilylation reactions?
Its hydrophobicity necessitates non-polar or low-polarity solvents (e.g., toluene, hexane) to ensure homogeneous reaction mixtures. For example, in Pt-catalyzed hydrosilylation, low-sulfur toluene is preferred to avoid catalyst poisoning. Post-reaction purification involves vacuum removal of excess this compound and solvent (70 °C, <5 mBar) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during silylation with this compound?
Side products (e.g., isomerization or over-functionalization) are mitigated by:
- Catalyst screening : Pt@SiO2 in flow reactors achieves >90% selectivity in hydrosilylation at 0.5 mL/min flow rates, reducing side reactions vs. batch methods .
- Steric control : Bulky substituents on substrates reduce backside bromination (e.g., brominated this compound formation drops from 40% to <10% with aryl groups) .
- Temperature modulation : Reactions at 60°C favor branched polysiloxanes (94% yield) over linear byproducts .
Q. What methodologies enable efficient synthesis of high-purity siloxane derivatives using flow reactors?
Flow reactors enhance reproducibility and purity by:
- Residence time control : 0.5 mL/min flow rates ensure complete conversion of ω-alkeneyloxy-4′-cyanobiphenyls with this compound.
- In-line purification : Post-reactor ethyl acetate washes (10 mL) remove unreacted siloxane, yielding >95% HPLC purity without chromatography .
- Data-driven optimization : Real-time GC-MS monitoring identifies optimal stoichiometry (1.1:1 this compound:alkene ratio) .
Q. How does steric hindrance influence oxidative degradation pathways in this compound-containing elastomers?
Steric effects from silicone T-groups alter bromination kinetics:
- Backside attack limitation : Bulky substituents reduce Br₂ access to Si–H bonds, increasing brominated this compound (compound 4) by 30% vs. less hindered analogs .
- Degradation selectivity : Arylsilane cleavage dominates in sterically unhindered systems, yielding volatile siloxanes (detected via ¹H NMR: δ 3–4 ppm) .
Q. What role does this compound play in designing thermally stable liquid crystalline materials?
As a terminal group in hybrid triphenylene mesogens, it enhances microphase segregation:
- Mesophase stability : Hexasubstituted triphenylenes with this compound exhibit hexagonal columnar phases (ColH–p6mm) stable up to 125°C, vs. 88°C for non-siloxane analogs .
- Synthetic strategy : Pt-catalyzed hydrosilylation grafts siloxane groups to olefinic triphenylene precursors, achieving 85% yield with minimal isomerization .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
